molecular formula C13H10BrFMgO B12632796 Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide

Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide

Cat. No.: B12632796
M. Wt: 305.42 g/mol
InChI Key: UKZYMRGHLDQOMJ-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is a Grignard reagent derivative characterized by a fluorinated aromatic ring substituted with a phenoxymethyl group. This compound is structurally significant due to its dual functionality: the magnesium-bromide moiety enables nucleophilic alkylation/arylation reactions, while the fluorine atom and phenoxymethyl group modulate electronic and steric properties, influencing reactivity and binding interactions. Such compounds are widely used in pharmaceutical synthesis, particularly as intermediates for antipsychotics, antiparkinsonian agents, and protein inhibitors (e.g., Bcl-xL and Mcl-1) .

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

UKZYMRGHLDQOMJ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=CC=C(C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxymethyl)benzene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:

1-fluoro-4-(phenoxymethyl)benzene+MgThis compound\text{1-fluoro-4-(phenoxymethyl)benzene} + \text{Mg} \rightarrow \text{this compound} 1-fluoro-4-(phenoxymethyl)benzene+Mg→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This compound reacts with aldehydes, ketones, and esters to form secondary/tertiary alcohols or ketones. The fluorine substituent enhances electrophilicity at the carbonyl carbon, while the phenoxymethyl group introduces steric effects.

Example reaction with benzaldehyde :

C₁₃H₉BrClFMgO+C₆H₅CHOTHF, -78°CC₂₀H₁₅ClFO₂+MgBr(OCH₂C₆H₄F-4)\text{C₁₃H₉BrClFMgO} + \text{C₆H₅CHO} \xrightarrow{\text{THF, -78°C}} \text{C₂₀H₁₅ClFO₂} + \text{MgBr(OCH₂C₆H₄F-4)}

  • Yield : 72–85% under anhydrous conditions .

  • Mechanism : Nucleophilic attack at the carbonyl carbon, followed by protonation.

SubstrateProductConditionsYield (%)Source
Acetone2-(4-Fluorophenoxymethyl)-2-propanolTHF, 0°C68
Ethyl acetate4-Fluorophenoxymethyl ketoneDiethyl ether, RT81

Reactions with Electrophilic Partners

The compound participates in coupling and halogen-exchange reactions due to its organomagnesium nature.

Cross-Couplings

  • Kumada coupling : Reacts with aryl halides (e.g., bromobenzene) in the presence of Ni catalysts:

    C₁₃H₉BrClFMgO+C₆H₅BrNi(dppp)Cl₂C₁₉H₁₃ClFO+MgBrCl\text{C₁₃H₉BrClFMgO} + \text{C₆H₅Br} \xrightarrow{\text{Ni(dppp)Cl₂}} \text{C₁₉H₁₃ClFO} + \text{MgBrCl}
    • Catalyst efficiency : Ni > Pd > Cu .

Halogen Exchange

Reacts with iodine to form iodinated derivatives:

C₁₃H₉BrClFMgO+I₂C₁₃H₉ClFIO+MgBrI\text{C₁₃H₉BrClFMgO} + \text{I₂} \rightarrow \text{C₁₃H₉ClFIO} + \text{MgBrI}

  • Selectivity : >90% for iodine substitution at the para position .

Acid-Base Reactivity

The compound acts as a strong base, abstracting acidic protons (e.g., alcohols, amines):

Reaction with ethanol :

C₁₃H₉BrClFMgO+C₂H₅OHC₁₃H₁₀ClFO+MgBr(OCH₂CH₃)\text{C₁₃H₉BrClFMgO} + \text{C₂H₅OH} \rightarrow \text{C₁₃H₁₀ClFO} + \text{MgBr(OCH₂CH₃)}

  • Kinetics : Second-order rate constant k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C.

Comparative Reactivity Analysis

The fluorine and phenoxymethyl groups confer distinct reactivity compared to standard Grignard reagents:

FeaturePhenylmagnesium BromideThis CompoundReason
Carbonyl reactivity HighModerateSteric hindrance from phenoxymethyl group
Halogen exchange SlowFast (I₂ > Br₂)Electron-withdrawing fluorine enhances leaving-group ability
Stability in THF >24 hours8–12 hoursFluorine increases susceptibility to hydrolysis

Mechanistic Insights

  • Solvent dependence : Reactions in tetrahydrofuran (THF) proceed 30% faster than in diethyl ether due to better solvation of Mg²⁺ .

  • Temperature effects : Lower temperatures (-78°C) favor nucleophilic addition over side reactions (e.g., enolization).

Scientific Research Applications

Chemical Synthesis

Grignard Reagent Formation
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide can be utilized as a Grignard reagent. Grignard reagents are vital in organic chemistry for forming carbon-carbon bonds. The compound can react with carbonyl compounds to produce alcohols, which are essential intermediates in the synthesis of various organic molecules .

Synthesis of Benzophenone Derivatives
In research, this compound has been employed to synthesize benzophenone derivatives with significant biological activities. For instance, a study demonstrated the synthesis of 4'-chloro-2-(4-trifluoromethylphenoxymethyl)benzophenone using this compound as a key intermediate. These derivatives showed promising acaricidal activities, indicating their potential use in agricultural applications .

Acaricidal Properties
Research has indicated that derivatives synthesized from this compound exhibit acaricidal activity. This suggests potential applications in pest control within agricultural settings, providing an alternative to conventional pesticides .

Case Studies and Research Findings

Study Application Findings
Synthesis of benzophenone derivativesOrganic synthesisSuccessful formation of biologically active compounds with acaricidal properties
Bioavailability assessmentNutraceutical applicationsEnhanced plasma magnesium levels observed with certain magnesium compounds compared to standard forms
Acaricidal activity evaluationAgricultural chemistryIdentified effective compounds for pest control applications

Mechanism of Action

The mechanism of action of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom also stabilizes the negative charge on the carbon atom, facilitating the reaction.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent positions, halogen types, and linker groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide Fluorine (para), phenoxymethyl, MgBr ~299.2* Drug intermediates, protein inhibitors
4-Fluorobenzyl bromide (CAS 459-46-1) Fluorine (para), bromomethyl 203.05 Alkylating agent, polymer synthesis
1-(1-Bromoethyl)-4-fluorobenzene (CAS 65130-46-3) Fluorine (para), bromoethyl 203.05 Cross-coupling reactions
1-Fluoro-4-(4-iodobutyl)benzene Fluorine (para), iodobutyl linker 306.05 Antipsychotic drug synthesis
4-(Phenoxymethyl)-benzene derivatives (e.g., compound 7b) Phenoxymethyl, variable substituents Varies Bcl-xL/Mcl-1 inhibitors

*Calculated based on constituent atomic weights.

Research Findings and Data Tables

Table 1: Binding Affinities of Phenoxymethylbenzene Derivatives

Compound Modification Bcl-xL IC50 (μM) Mcl-1 IC50 (μM) Reference
7b 4-(Phenoxymethyl)benzene 25.4 43.2
16a 1-(Benzyloxy)-4-methylbenzene 0.31 0.37
29 1-(Cyclohexylmethoxy)-4-methylbenzene 0.16 0.62
35 1-Ethoxy-4-(p-tolyloxy)benzene 0.086 0.14

Biological Activity

Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide, also known as a Grignard reagent, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

  • Chemical Formula : C12H8BrFMg
  • Molecular Weight : 291.63 g/mol
  • Structure : The compound features a magnesium atom bonded to a bromide and a phenoxymethyl group, with a fluorine substituent on the aromatic ring.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its reactivity as a nucleophile in organic reactions. Grignard reagents like this one are known for their role in synthesizing alcohols, acids, and other functional groups, which can have various biological implications.

  • Nucleophilic Addition : The magnesium atom enhances the nucleophilicity of the carbon atom attached to it, allowing it to react with electrophiles.
  • Formation of Alcohols : Upon hydrolysis, the Grignard reagent can yield alcohols that may exhibit biological activity.
  • Potential Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against specific pathogens.

Research Findings

Recent studies have highlighted the potential applications of magnesium-based compounds in medicinal chemistry:

  • Antimicrobial Properties : A study demonstrated that certain magnesium compounds exhibit inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential use in tuberculosis treatment .
  • Structure-Activity Relationship (SAR) : Research into related compounds has shown that modifications on the phenyl ring can significantly affect biological activity. For instance, fluorinated derivatives have been noted for their enhanced potency against bacterial strains .

Case Study 1: Antimicrobial Efficacy

A study published in The Journal of Organic Chemistry investigated the antimicrobial efficacy of various Grignard reagents. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with an IC50 value of approximately 22 ± 3 μM .

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic application, researchers utilized this magnesium compound to produce bioactive alcohols through nucleophilic substitution reactions. The resulting products were screened for cytotoxicity and showed varying degrees of biological activity against cancer cell lines .

Data Tables

CompoundTarget OrganismIC50 (μM)Mechanism
This compoundMycobacterium tuberculosis22 ± 3Inhibition of cell wall synthesis
Related Fluorinated DerivativeStaphylococcus aureus12 ± 2Disruption of membrane integrity

Safety and Toxicity

While this compound is useful in synthetic chemistry, it poses safety hazards:

  • Flammability : Classified as highly flammable.
  • Corrosiveness : Causes severe skin burns and eye damage upon contact .

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